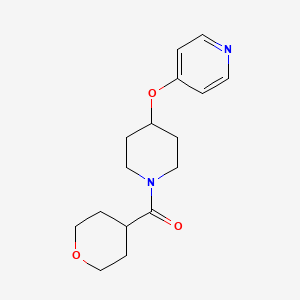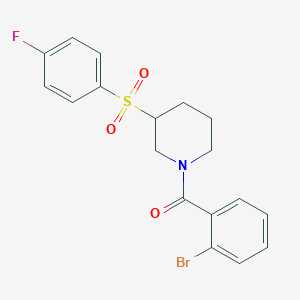
6-Tert-butyl-2-methylpyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Tert-butyl-2-methylpyridine-3-carboxylic acid is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, characterized by a tert-butyl group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position, exhibits unique chemical properties that make it valuable in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpyridine with tert-butyl chloride in the presence of a strong base like sodium hydride, followed by carboxylation using carbon dioxide under high pressure and temperature conditions. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
6-Tert-butyl-2-methylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
6-Tert-butyl-2-methylpyridine-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
The mechanism of action of 6-Tert-butyl-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical and biological properties.
6-Tert-butylpyridine-3-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications.
2,6-Dimethylpyridine-3-carboxylic acid: Contains two methyl groups, altering its steric and electronic properties.
Uniqueness
6-Tert-butyl-2-methylpyridine-3-carboxylic acid is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic effects
属性
IUPAC Name |
6-tert-butyl-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-8(10(13)14)5-6-9(12-7)11(2,3)4/h5-6H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBTUUPJWAHJIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404631.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)



![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2404641.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)

